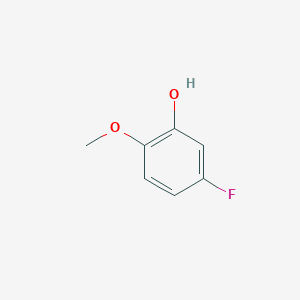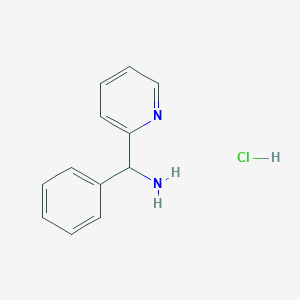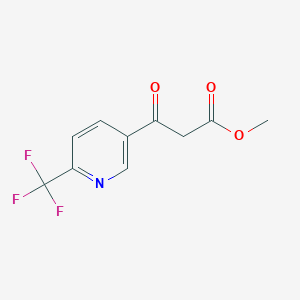![molecular formula C10H8F3N5 B1362341 2,4-二氨基-6-[3-(三氟甲基)苯基]-1,3,5-三嗪 CAS No. 30508-78-2](/img/structure/B1362341.png)
2,4-二氨基-6-[3-(三氟甲基)苯基]-1,3,5-三嗪
描述
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is a chemical compound with the molecular formula C10H8F3N5 and a molecular weight of 255.20 g/mol . It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two amino groups and a trifluoromethyl-substituted phenyl ring attached to a triazine core .
科学研究应用
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of the compound 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine . These factors can include pH, temperature, and the presence of other molecules. Understanding these influences is crucial for optimizing the use of this compound.
生化分析
Biochemical Properties
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s trifluoromethyl group enhances its binding affinity to specific proteins, leading to altered protein function and enzyme activity .
Cellular Effects
The effects of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biochemical activity, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
The subcellular localization of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell determines its interactions with biomolecules and its overall biochemical effects .
准备方法
The synthesis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 2,4-diamino-6-chloro-1,3,5-triazine with 3-(trifluoromethyl)aniline under basic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine can be compared with other similar compounds in the triazine family:
2,4-Diamino-6-phenyl-1,3,5-triazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-Chloro-4,6-diamino-1,3,5-triazine: Contains a chloro substituent instead of the trifluoromethyl group, leading to variations in reactivity and applications.
6-Methyl-1,3,5-triazine-2,4-diamine:
The presence of the trifluoromethyl group in 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
属性
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-5(4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFDDZCSSDQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381973 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30508-78-2 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)
![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)

